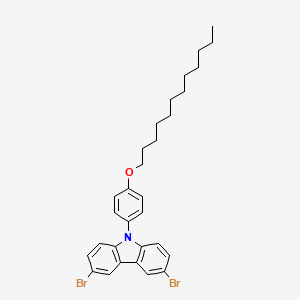3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole
CAS No.: 865163-47-9
Cat. No.: VC3419703
Molecular Formula: C30H35Br2NO
Molecular Weight: 585.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 865163-47-9 |
|---|---|
| Molecular Formula | C30H35Br2NO |
| Molecular Weight | 585.4 g/mol |
| IUPAC Name | 3,6-dibromo-9-(4-dodecoxyphenyl)carbazole |
| Standard InChI | InChI=1S/C30H35Br2NO/c1-2-3-4-5-6-7-8-9-10-11-20-34-26-16-14-25(15-17-26)33-29-18-12-23(31)21-27(29)28-22-24(32)13-19-30(28)33/h12-19,21-22H,2-11,20H2,1H3 |
| Standard InChI Key | VWCTWVHXOOAKSE-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
| Canonical SMILES | CCCCCCCCCCCCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
Introduction
Chemical Properties and Structure
Molecular Structure
3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole consists of a carbazole core with bromine atoms at the 3 and 6 positions and a 4-dodecyloxyphenyl group attached to the nitrogen atom at the 9-position. This molecular architecture combines the electron-rich carbazole moiety with the long alkoxy chain, conferring unique properties to the compound that make it suitable for various applications in materials science.
Chemical Identity
The following table presents the essential chemical identity parameters of 3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole:
| Parameter | Value |
|---|---|
| Chemical Formula | C30H35Br2NO |
| Molecular Weight | 585.42 g/mol |
| CAS Registry Number | 865163-47-9 |
| Synonyms | 3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole; 3,6-dibromo-9-(4-dodecyloxyphenyl)carbazole; 9H-Carbazole, 3,6-dibromo-9-[4-(dodecyloxy)phenyl]- |
| Reaxys Registry Number | 11009487 |
| PubChem Substance ID | 354334840 |
Physical Properties
Appearance and Physical State
At standard conditions (20°C), 3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole exists as a solid. According to product specifications, its appearance ranges from light orange to yellow to green powder or crystal form . This variation in color may be attributed to small differences in synthesis conditions or purity levels.
Thermal Properties
The melting point of 3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole falls in the range of 89.0 to 93.0°C according to specifications, with a reference value of 91°C . This relatively low melting point compared to other carbazole derivatives can be attributed to the presence of the long dodecyloxy chain, which disrupts the crystal packing of the rigid carbazole core.
| Property | Value |
|---|---|
| Physical State (20°C) | Solid |
| Appearance | Light orange to Yellow to Green powder to crystal |
| Melting Point | 89.0 to 93.0°C (specifications); 91°C (reference) |
| Purity | ≥97.0% (HPLC)(N) |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |
Synthesis Methods
Synthetic Approach
Applications
OLED Intermediates
3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole is categorized as an OLED intermediate, highlighting its role in the synthesis of materials for organic light-emitting diodes . The carbazole moiety is known for its electron-donating properties and thermal stability, making it valuable in the development of hole-transporting materials for OLEDs. The bromine substituents at the 3 and 6 positions provide sites for further functionalization through various coupling reactions, allowing for the synthesis of more complex electroluminescent materials.
Functional Materials Development
The compound is classified under functional materials, indicating its utility in creating materials with specific functionalities for advanced applications . The unique structure of 3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole, combining a rigid carbazole core with bromine substituents and a flexible alkoxy chain, makes it an ideal building block for the synthesis of materials with tailored electronic and optical properties.
High-Strength Flexible Transparent Polyimides
One of the most notable applications of 3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole is as a material for high-strength flexible transparent polyimides . Polyimides are high-performance polymers known for their excellent thermal stability, mechanical properties, and chemical resistance. The incorporation of carbazole units can enhance the optical properties and processability of these materials, making them suitable for applications in flexible displays, optical films, and other advanced materials requiring transparency and durability.
Organic Building Blocks
3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole serves as an organic building block, highlighting its role as a precursor in the synthesis of more complex molecules and materials . The presence of bromines at strategic positions makes it particularly useful for constructing extended π-conjugated systems through cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These reactions enable the synthesis of conjugated polymers and small molecules with applications in organic electronics, photovoltaics, and sensors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume